5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound classified under pyrimidinones, characterized by a fused pyridine and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and cyclooxygenase inhibitor. Its molecular formula is , and it is identified by the CAS number 3649-42-1. The compound is primarily sourced from PubChem and various scientific literature focusing on its synthesis and biological evaluation .
The synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves several intricate steps:
These steps are typically carried out under controlled conditions to ensure high yield and purity of the final product .
The molecular structure of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one features a complex arrangement where a pyrimidine ring is fused with a pyridine ring. Key structural data include:
This structure contributes to its biochemical interactions and mechanisms of action .
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions that are crucial for its synthetic pathways and biological activity:
The detailed mechanisms of these reactions are often explored in synthetic organic chemistry literature .
The primary mechanism of action for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific proteins in cellular pathways:
These interactions highlight its potential as an anti-cancer therapeutic agent .
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its application in drug formulation .
The applications of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one extend into various scientific fields:
Research continues to explore its full potential in therapeutic applications and mechanistic studies .
The pyridopyrimidinone core, particularly its 5,6,7,8-tetrahydro derivative, represents a structurally refined evolution from early nitrogen-containing bicyclic scaffolds like quinazolines and pteridines. Initial interest arose from observations that saturation of the pyridine ring significantly modulated biological activity and physicochemical properties. Early synthetic efforts in the 1990s focused on dihydrofolate reductase (DHFR) inhibition, exemplified by Piritrexim. This compound demonstrated potent in vitro antitumor activity against rodent carcinosarcoma models through selective DHFR binding, establishing the scaffold’s potential as a folate antagonist [9].
The 2000s witnessed strategic diversification driven by structure-based drug design. Researchers systematically explored substitutions at positions 2, 4, 5, and 7 of the tetrahydropyridopyrimidinone core to optimize target engagement. This period yielded ER-001259851-000, a potent and selective Axl kinase inhibitor developed to overcome retinal toxicity associated with earlier Axl/Mer dual inhibitors. Crucially, this derivative exhibited improved membrane permeability and pharmacokinetic profiles in murine models compared to precursor compounds [1]. Concurrently, hybrid molecules incorporating thieno[2,3-d]pyrimidine moieties demonstrated enhanced VEGFR-2 inhibition. Compound 11n emerged as a standout candidate, showing 14-fold greater selectivity against cancer cell lines compared to normal fibroblasts (MRC-5) and significantly inhibiting angiogenesis in the chorioallantoic membrane (CAM) assay [2].
Recent innovations (2020-present) leverage ring saturation for improved CNS penetration and metabolic stability. V12/V13, novel p97 inhibitors, exemplify this trend. Designed with a tetrahydropyrido[2,3-d]pyrimidine core to mitigate off-target effects observed with earlier inhibitors (e.g., CB-5083), V12 demonstrated potent in vivo efficacy in a Molm-13 AML xenograft model. Its rapid metabolism to the active metabolite V13 yielded favorable pharmacokinetics (plasma t1/2 = 3.5 h; Cmax = 1070 ng/mL) after oral administration [5].
Table 1: Key Milestones in Tetrahydropyridopyrimidinone Drug Discovery
Time Period | Therapeutic Focus | Representative Compound | Key Advancement | Source |
---|---|---|---|---|
1990s | DHFR Inhibition | Piritrexim | Antitumor efficacy in rodent models via folate antagonism | [9] |
Early 2000s | Kinase Inhibition | ER-001259851-000 | Selective Axl inhibition with improved PK profile | [1] |
2010s | Angiogenesis/VEGFR-2 | 11n (thienopyrimidine hybrid) | 14x selectivity vs MRC5; Anti-angiogenesis in CAM assay | [2] |
2020s | p97 Inhibition/AML | V12/V13 | Oral efficacy in AML xenografts; Mitigated off-target toxicity | [5] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0